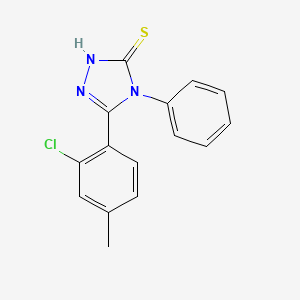

5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

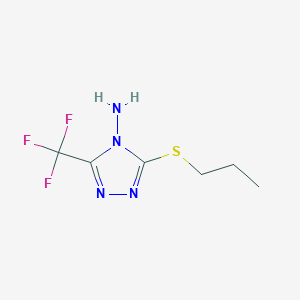

The compound 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound of significant interest in various fields such as medicine, pharmacy, and agriculture. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented, indicating the importance and versatility of these compounds in scientific research.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the alkylation of thiosemicarbazide or its phenyl-substituted analogs with various benzoyl chlorides followed by cyclization of the acyl derivatives . For instance, compounds with anti-inflammatory activity were synthesized by alkylation of dihydro-1H-1,2,4-triazole-5-thiones with different alkylating agents . Similarly, the synthesis of a triazole-thione monohydrate compound was achieved by treating an amino-triazole-thione with dimethoxybenzaldehyde . These methods suggest that the synthesis of 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol would likely follow a comparable pathway involving specific chloro- and methyl-substituted benzoyl chlorides.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with other substituent rings, affecting the overall geometry of the molecule . For example, the crystal structure of a triazole-thione monohydrate revealed dihedral angles between the triazole ring and the benzene ring, which are crucial for the stability and reactivity of the compound . These structural details are essential for understanding the chemical behavior of 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives is influenced by their molecular structure and the nature of their substituents. For instance, the regioselectivity of alkylation reactions on a triazole-thiol compound was studied under various conditions, revealing that the choice of base and reaction conditions can significantly affect the outcome . This suggests that the chemical reactions involving 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol would require careful optimization to achieve the desired regioselectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are typically investigated using a combination of spectroscopic and computational methods . These studies can predict pharmacological activity and provide insights into the stability and reactivity of the compounds. For example, the physical-chemical properties of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols were studied, and their structures were confirmed using modern analytical techniques . Such analyses would be relevant for characterizing the physical and chemical properties of 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Applications De Recherche Scientifique

Antimicrobial Activities

1,2,4-triazole derivatives have shown significant potential in antimicrobial applications. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

1,2,4-triazole derivatives have been found effective as corrosion inhibitors. Yadav et al. (2013) conducted a study on benzimidazole derivatives, including triazole-thiol compounds, revealing their efficacy in inhibiting mild steel corrosion in acidic environments. This property is crucial in industrial applications, particularly in extending the lifespan of metal components (Yadav, Behera, Kumar, & Sinha, 2013).

Pharmaceutical Applications

In pharmaceutical research, triazole-thiol derivatives have shown various biological activities. For example, Aksyonova-Seliuk et al. (2016) investigated the effects of triazole-thiol compounds on the duration of thiopental-sodium narcosis in rats. This study indicated the potential of these compounds in modulating biological processes, which could be significant in developing new pharmaceutical agents (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).

Anti-inflammatory Properties

Some triazole derivatives are being explored for their anti-inflammatory properties. Mousa (2012) evaluated the anti-inflammatory activity of a specific triazole-thiol compound and found it to exhibit significant anti-inflammatory effects with reduced ulcerogenic liability. This discovery opens pathways for new anti-inflammatory drugs with potentially fewer side effects (Mousa, 2012).

Organic Synthesis

Triazole-thiols also play a role in organic synthesis. Singh and Kandel (2013) synthesized a triazole derivative via cyclization and condensation reactions. The methods and compounds they developed could be useful in synthesizing a range of organic compounds with various applications (Singh & Kandel, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-7-8-12(13(16)9-10)14-17-18-15(20)19(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRNQKGUGZTTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)

![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)